
In Vitro Binding Affinity of Spironolactone: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Spiramilactone B

Cat. No.: B12322947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of

Spironolactone to its primary and secondary steroid hormone receptor targets. Spironolactone

is a potassium-sparing diuretic and a potent antagonist of the mineralocorticoid receptor (MR).

However, its clinical utility and side-effect profile are significantly influenced by its interactions

with other steroid receptors, including the androgen receptor (AR), progesterone receptor (PR),

and glucocorticoid receptor (GR). Understanding the nuances of these binding affinities is

crucial for drug development and mechanistic studies.

Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinity of Spironolactone and its major

active metabolite, canrenone, to the mineralocorticoid, androgen, progesterone, and

glucocorticoid receptors. The data, presented as K_i_ (inhibition constant), IC_50_ (half-

maximal inhibitory concentration), and Relative Binding Affinity (RBA), have been compiled

from various studies to provide a comparative overview.

Table 1: Spironolactone Binding Affinity Data
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Receptor Ligand K_i_ (nM)
IC_50_
(nM)

Relative
Binding
Affinity
(%)

Species/S
ystem

Referenc
e

Mineraloco

rticoid

Receptor

(MR)

Spironolact

one
2.32 2.4–60 - Human [1]

Spironolact

one
- - High Rat Kidney [2]

Androgen

Receptor

(AR)

Spironolact

one
39.4 13–670 2.7–67 Human/Rat [1]

Spironolact

one
- 67 -

Rat

Prostate

Cytosol

[1]

Progestero

ne

Receptor

(PR)

Spironolact

one
400 >25,000 - Human [1]

Glucocortic

oid

Receptor

(GR)

Spironolact

one
32.6

1,400–

6,920
Very Low Human

Table 2: Canrenone Binding Affinity Data
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Receptor Ligand K_i_ (nM)
IC_50_
(nM)

Relative
Binding
Affinity
(%)

Species/S
ystem

Referenc
e

Mineraloco

rticoid

Receptor

(MR)

Canrenone - - - -

Androgen

Receptor

(AR)

Canrenone - - 0.84 - 14 Human/Rat

Progestero

ne

Receptor

(PR)

Canrenone 300 - -

Human

Uterine

Cytosol

Glucocortic

oid

Receptor

(GR)

Canrenone - - - -

Note: Dashes (-) indicate that specific data was not available in the cited sources. The wide

range of reported values can be attributed to different experimental conditions, such as the

radioligand used, tissue or cell line source, and assay methodology.

Experimental Protocols: Radioligand Displacement
Assay
The binding affinity of Spironolactone and its metabolites to steroid hormone receptors is most

commonly determined using a competitive radioligand binding assay. This method measures

the ability of a test compound (the "cold" ligand, e.g., Spironolactone) to displace a radiolabeled

("hot") ligand from its receptor.

Materials
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Receptor Source:

Transfected cell lines expressing the receptor of interest (e.g., COS-1 or HEK293 cells

expressing human MR, AR, PR, or GR).

Tissue homogenates from animal models (e.g., rat kidney cytosol for MR, rat prostate

cytosol for AR).

Radioligands:

For MR: [³H]-Aldosterone or [³H]-Dexamethasone.

For AR: [³H]-Dihydrotestosterone (DHT) or [³H]-Metribolone.

For PR: [³H]-Progesterone.

For GR: [³H]-Dexamethasone.

Test Compound: Spironolactone or its metabolites dissolved in a suitable solvent (e.g.,

ethanol or DMSO).

Assay Buffer: Tris-HCl based buffer, often containing additives like MgCl₂, EDTA, and

protease inhibitors to maintain receptor integrity.

Wash Buffer: Cold assay buffer.

Separation Method:

Rapid filtration through glass fiber filters (e.g., GF/C or GF/B) to separate bound from free

radioligand.

Dextran-coated charcoal absorption to remove unbound ligand.

Scintillation Fluid and Counter: For quantifying the radioactivity.

Procedure
Receptor Preparation:
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Cell Culture: Culture transfected cells to a suitable density and harvest. Prepare a cell

lysate or membrane fraction.

Tissue Homogenization: Homogenize the target tissue in cold lysis buffer. Centrifuge to

obtain a cytosolic or membrane fraction containing the receptors.

Determine the protein concentration of the receptor preparation (e.g., using a BCA assay).

Assay Setup:

In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand.

Add increasing concentrations of the unlabeled test compound (Spironolactone).

To determine non-specific binding, add a high concentration of a known unlabeled

competing ligand to a separate set of tubes.

To determine total binding, add only the radioligand and buffer.

Incubation:

Add the receptor preparation to each tube.

Incubate the mixture to allow the binding to reach equilibrium. Incubation times and

temperatures can vary depending on the receptor and ligands but are typically performed

at low temperatures (0-4°C) to minimize receptor degradation.

Separation of Bound and Free Ligand:

Filtration: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters

with cold wash buffer to remove unbound radioligand.

Charcoal Adsorption: Add a dextran-coated charcoal slurry to the incubation mixture,

incubate for a short period, and then centrifuge to pellet the charcoal with the unbound

ligand. The supernatant will contain the receptor-bound ligand.

Quantification:
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Place the filters or an aliquot of the supernatant into scintillation vials with scintillation fluid.

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding at each concentration of the test compound by subtracting

the non-specific binding from the total binding.

Plot the specific binding as a function of the log of the test compound concentration to

generate a competition curve.

Determine the IC_50_ value from the curve, which is the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand.

Calculate the inhibition constant (K_i_) from the IC_50_ using the Cheng-Prusoff equation:

K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_

is the dissociation constant of the radioligand for the receptor.

Visualizations: Signaling Pathways and
Experimental Workflow
Signaling Pathways
The following diagrams illustrate the classical signaling pathways for the mineralocorticoid,

androgen, and progesterone receptors, and indicate where Spironolactone acts as an

antagonist.
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Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Spironolactone Antagonism.
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Caption: Androgen Receptor (AR) Signaling Pathway and Spironolactone Antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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